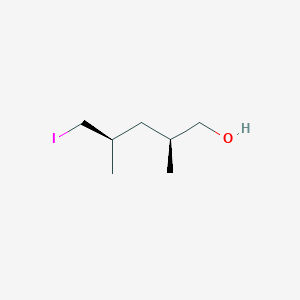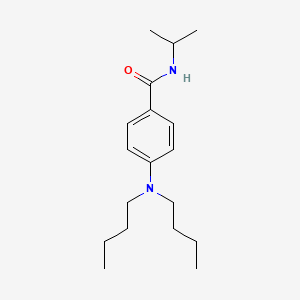
(2S,4R)-5-iodo-2,4-dimethylpentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4R)-5-iodo-2,4-dimethylpentan-1-ol is an organic compound characterized by the presence of an iodine atom, two methyl groups, and a hydroxyl group attached to a pentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-5-iodo-2,4-dimethylpentan-1-ol typically involves the iodination of a suitable precursor. One common method is the reaction of 2,4-dimethylpentan-1-ol with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction proceeds via the formation of an intermediate, which is then converted to the desired product through a series of steps involving purification and isolation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-5-iodo-2,4-dimethylpentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The iodine atom can be reduced to form a corresponding hydrocarbon.
Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide, ammonia, or alkyl halides.
Major Products
Oxidation: The major products include 2,4-dimethylpentan-1-one or 2,4-dimethylpentanal.
Reduction: The major product is 2,4-dimethylpentane.
Substitution: The major products vary depending on the substituent introduced, such as 2,4-dimethylpentan-1-amine or 2,4-dimethylpentan-1-ol derivatives.
Scientific Research Applications
(2S,4R)-5-iodo-2,4-dimethylpentan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in studies involving the modification of biomolecules and the investigation of biological pathways.
Medicine: It serves as a precursor in the development of pharmaceutical agents and diagnostic tools.
Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2S,4R)-5-iodo-2,4-dimethylpentan-1-ol involves its interaction with various molecular targets and pathways. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The hydroxyl group can form hydrogen bonds, affecting the compound’s solubility and interaction with other molecules. These interactions play a crucial role in the compound’s biological and chemical activities.
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-5-iodo-2,4-dimethylheptane: Similar in structure but with a longer carbon chain.
(2S,4R)-4-iodo-2,4-dimethylpentan-1-ol: Similar in structure but with the iodine atom at a different position.
(2S,4R)-5-bromo-2,4-dimethylpentan-1-ol: Similar in structure but with a bromine atom instead of iodine.
Uniqueness
(2S,4R)-5-iodo-2,4-dimethylpentan-1-ol is unique due to the specific positioning of the iodine atom and the two methyl groups, which confer distinct chemical and physical properties. These features make it a valuable compound for targeted applications in research and industry.
Properties
CAS No. |
913183-57-0 |
|---|---|
Molecular Formula |
C7H15IO |
Molecular Weight |
242.10 g/mol |
IUPAC Name |
(2S,4R)-5-iodo-2,4-dimethylpentan-1-ol |
InChI |
InChI=1S/C7H15IO/c1-6(4-8)3-7(2)5-9/h6-7,9H,3-5H2,1-2H3/t6-,7+/m1/s1 |
InChI Key |
DOZXIMGRZSFOPF-RQJHMYQMSA-N |
Isomeric SMILES |
C[C@@H](C[C@@H](C)CI)CO |
Canonical SMILES |
CC(CC(C)CI)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl [5-(benzyloxy)-2-nitrophenoxy]acetate](/img/structure/B14192580.png)
![(1R,5R)-1-(3,5-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14192582.png)

![6-{[5-(Hexyloxy)-5-oxopentanoyl]oxy}hexanoic acid](/img/structure/B14192589.png)


![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-hydroxyphenyl)-](/img/structure/B14192623.png)

![5-Hydroxy-2-[2-(4-nitrophenyl)ethenyl]-4H-1-benzopyran-4-one](/img/structure/B14192629.png)


![2-{[(1R,2S)-2-Methyl-1-phenylbut-3-en-1-yl]amino}phenol](/img/structure/B14192636.png)
![6-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14192637.png)
